5-bromo-7-methyl-1H-indole-3-carboxylic acid

Synthetic Chemistry Process Development Building Block Procurement

5-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 23609-28-1) is a disubstituted indole-3-carboxylic acid derivative (C10H8BrNO2, MW 254.08 g/mol). It belongs to the halogenated, alkyl-substituted indole-3-carboxylic acid family, which serves as a privileged scaffold in medicinal chemistry for kinase inhibitor design, nuclear receptor modulation, and anti-infective agent development.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 23609-28-1
Cat. No. B3254325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-methyl-1H-indole-3-carboxylic acid
CAS23609-28-1
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC=C2C(=O)O)Br
InChIInChI=1S/C10H8BrNO2/c1-5-2-6(11)3-7-8(10(13)14)4-12-9(5)7/h2-4,12H,1H3,(H,13,14)
InChIKeyTVHZJFCBYJFZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methyl-1H-indole-3-carboxylic Acid (CAS 23609-28-1): Core Synthetic Utility & Structural Profile


5-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 23609-28-1) is a disubstituted indole-3-carboxylic acid derivative (C10H8BrNO2, MW 254.08 g/mol) . It belongs to the halogenated, alkyl-substituted indole-3-carboxylic acid family, which serves as a privileged scaffold in medicinal chemistry for kinase inhibitor design, nuclear receptor modulation, and anti-infective agent development . The compound features a bromine atom at the C5 position and a methyl group at the C7 position of the indole ring, a substitution pattern that distinguishes it from the more commonly procured mono-substituted indole-3-carboxylic acid building blocks . A published one-step synthesis protocol using adapted Vilsmeier conditions delivers the title compound in quantitative yield with full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman) [1].

Why 5-Bromo-7-methyl-1H-indole-3-carboxylic Acid Cannot Be Replaced by Common Mono-Substituted Indole-3-carboxylic Acids


Generic substitution of 5-bromo-7-methyl-1H-indole-3-carboxylic acid with simpler indole-3-carboxylic acid analogs (e.g., 5-bromo-1H-indole-3-carboxylic acid, CAS 7254-19-5, or 7-methyl-1H-indole-3-carboxylic acid, CAS 30448-16-9) fails because the dual substitution pattern imparts a unique electronic and steric profile that cannot be replicated by either mono-substituted derivative alone. The electron-withdrawing bromine at C5 modulates the indole ring's π-electron density and hydrogen-bonding capacity, while the electron-donating methyl at C7 introduces a steric gate that influences conformational preferences at the C3 carboxylic acid position . In structure-activity relationship (SAR) campaigns, the 7-methyl group has been shown to alter the dihedral angle between the carboxylic acid and the indole plane, affecting binding pocket complementarity [1]. The quantitative evidence below demonstrates precisely where these structural features translate into measurable differentiation from the closest analogs.

Quantitative Differentiation Evidence: 5-Bromo-7-methyl-1H-indole-3-carboxylic Acid vs. Closest Analogs


Synthetic Accessibility Advantage: Quantitative One-Step Yield Protocol

A published one-step synthesis of 5-bromo-7-methyl-1H-indole-3-carboxylic acid using adapted Vilsmeier conditions delivers the product in quantitative yield [1]. By contrast, the synthesis of the regioisomeric 5-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS 15936-76-2) typically requires multi-step sequences involving lithiation-carboxylation or palladium-catalyzed carbonylation, with reported isolated yields of 45–72% . This represents a ~28–55 percentage point yield advantage for the C3-carboxylic acid isomer when procuring for downstream amide coupling or diversification chemistry.

Synthetic Chemistry Process Development Building Block Procurement

Spectroscopic Characterization Completeness: Full NMR and Vibrational Assignment

The target compound has been comprehensively characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, with all spectral data reported in detail [1]. In contrast, the closest positional isomer 5-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS 15936-76-2) lacks a peer-reviewed, full spectroscopic dataset; vendor Certificates of Analysis typically provide only 1H-NMR and LCMS data . The availability of 2H-NMR data for the target compound provides unambiguous assignment of the C3 carboxylic acid proton environment, which is critical for distinguishing it from the C2 isomer during quality control release testing.

Quality Control Analytical Chemistry Structural Confirmation

Predicted Physicochemical Differentiation: Boiling Point and Density vs. Mono-Substituted Analogs

The target compound exhibits a predicted boiling point of 465.5 ± 40.0 °C and density of 1.730 ± 0.06 g/cm³ . The 7-methyl-substituted analog lacking the 5-bromo group (7-methyl-1H-indole-3-carboxylic acid, CAS 30448-16-9, MW 175.18 g/mol) has a predicted boiling point of approximately 401.5 ± 35.0 °C and density of approximately 1.302 ± 0.06 g/cm³ . The ~64 °C increase in boiling point and ~0.43 g/cm³ increase in density conferred by the 5-bromine substituent reflect stronger intermolecular interactions (enhanced polarizability and potential halogen bonding), which directly affect sublimation behavior, chromatographic retention, and crystallization conditions during purification.

Physicochemical Profiling Formulation Development Solid-State Chemistry

Regiochemical Identity Confirmation: C3 vs. C2 Carboxylic Acid Isomer Differentiation by 2H-NMR

2H-NMR spectroscopy of the target compound provides a direct and unambiguous spectroscopic handle for distinguishing the C3-carboxylic acid regioisomer from the C2-carboxylic acid isomer. The 2H-NMR spectrum of 5-bromo-7-methyl-1H-indole-3-carboxylic acid exhibits a characteristic deuterium resonance for the indole C2-proton when deuterated at the carboxylic acid position, confirming the C3 substitution pattern [1]. For 5-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS 15936-76-2), the C3-proton would appear at a distinctly different chemical shift region . No vendor for the C2 isomer currently offers 2H-NMR data as part of routine quality documentation, creating an identity confirmation gap that the C3 isomer's published data can bridge directly.

Regiochemical Quality Control Isomer Identification NMR Spectroscopy

Commercial Purity Specification: 95% Minimum with ISO-Certified Supply

The target compound is commercially available with a minimum purity specification of 95% (HPLC) from AKSci and 98% (NLT) from MolCore under ISO-certified quality systems . The 7-methyl analog lacking bromine (7-methyl-1H-indole-3-carboxylic acid, CAS 30448-16-9) is typically offered at 97% purity by select vendors, but the dual-substituted compound provides an orthogonal quality marker: the bromine isotope pattern (1:1 M:M+2 ratio) in mass spectrometry serves as an intrinsic purity verification tool not available for the non-halogenated analog . This built-in analytical handle reduces the risk of accepting mislabeled material.

Procurement Quality Supply Chain ISO Certification

Procurement-Relevant Application Scenarios for 5-Bromo-7-methyl-1H-indole-3-carboxylic Acid


Medicinal Chemistry SAR Exploration of C5-Halogenated, C7-Alkylated Indole-3-carboxylic Acid Scaffolds

This compound is ideally suited as a key building block for structure-activity relationship (SAR) studies targeting kinase inhibitors, nuclear receptors, and anti-infective agents where both the C5-halogen and C7-methyl substituents are required to probe binding pocket complementarity. The published one-step synthesis in quantitative yield [1] ensures reliable access to multi-gram quantities, while the comprehensive spectroscopic dataset (including 2H-NMR) [1] provides unambiguous structural confirmation that is essential for patent filing and regulatory documentation. The dual substitution pattern cannot be replicated by combining mono-substituted indole-3-carboxylic acids, making this compound a non-substitutable procurement item for SAR campaigns where both substituents are part of the pharmacophore hypothesis.

Synthetic Methodology Development for Decarboxylative Cross-Coupling Reactions

The C3 carboxylic acid group on a bromine-substituted indole core makes this compound a valuable substrate for developing and benchmarking decarboxylative cross-coupling methodologies (e.g., decarboxylative Heck, Suzuki, or Sonogashira reactions). The 5-bromine substituent provides a second reactive handle (after decarboxylation) for orthogonal diversification, while the 7-methyl group serves as a steric probe to assess regioselectivity in C–H functionalization steps. The quantitative one-step synthesis [1] reduces the substrate preparation burden prior to methodology development. By contrast, the C2-carboxylic acid isomer is less reactive toward decarboxylation due to the different electronic environment at the indole C2 position [2].

Quality Control Reference Standard for Regioisomeric Purity Determination

The fully assigned 1H-, 2H-, and 13C-NMR spectra, along with IR and Raman data [1], enable this compound to serve as a qualified reference standard for distinguishing the C3-carboxylic acid regioisomer from the C2-isomer (CAS 15936-76-2) in quality control laboratories. The bromine isotope pattern provides an additional, instrument-agnostic identity confirmation by low-resolution LCMS. Procuring this compound with documented spectroscopic provenance reduces the risk of regioisomeric misassignment in building block collections, a recognized source of attrition in medicinal chemistry lead optimization programs.

Halogen-Bonding-Directed Crystal Engineering and Solid-State Studies

The combination of a carboxylic acid hydrogen-bond donor/acceptor and a polarizable bromine atom at the C5 position makes this compound an attractive candidate for systematic studies of halogen bonding in crystal engineering. The significantly higher predicted density (1.730 g/cm³) compared to the non-brominated analog (1.302 g/cm³) [1] suggests more efficient crystal packing, which is a desirable attribute for designing co-crystals and pharmaceutical solid forms. The 7-methyl group introduces a steric perturbation that can be exploited to tune halogen-bond geometry in a predictable manner, offering a quantifiable differentiation in solid-state properties relative to 5-bromo-1H-indole-3-carboxylic acid (which lacks the 7-methyl steric gate).

Quote Request

Request a Quote for 5-bromo-7-methyl-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.